molecular formula C10H16N4O2S B2503921 Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate CAS No. 897769-61-8

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate

Cat. No.: B2503921
CAS No.: 897769-61-8
M. Wt: 256.32
InChI Key: CQUAOCYSHLFKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H16N4O2S and its molecular weight is 256.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis of Hybrid Molecules

  • Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related to the target compound, showed antimicrobial, antilipase, and antiurease activities in a study by Başoğlu, Ulker, Alpay‐Karaoglu, and Demirbas (2013). This indicates potential for antimicrobial applications (Başoğlu et al., 2013).

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

  • In a study by Shafi, Rajesh, and Senthilkumar (2021), related compounds demonstrated antibacterial and antifungal activities, suggesting similar potential for Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (Shafi et al., 2021).

Thiazole-Aminopiperidine Hybrid Analogues as Tuberculosis Inhibitors

  • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were found to be effective against Mycobacterium tuberculosis, with one compound showing significant activity in a study by Jeankumar et al. (2013) (Jeankumar et al., 2013).

Synthesis of New Propanamide Derivatives as Anticancer Agents

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were evaluated as anticancer agents in a study by Rehman et al. (2018), indicating potential anticancer properties for related compounds (Rehman et al., 2018).

Ethyl 2-Bromomethyl-5-(1,2,3-Thiadiazol-4-yl)furan-3-carboxylate in Reactions with Nucleophiles

  • In a study by Maadadi, Pevzner, and Petrov (2016), the reaction of a similar compound with nucleophiles led to the retention of the furylthiadiazole fragment, which could be relevant for similar derivatives (Maadadi et al., 2016).

Fatty Acids in Heterocyclic Synthesis and Microbiological Activities

  • Novel scaffolds like Thiadiazolyl Piperidine were synthesized from stearic acid and evaluated for antimicrobial activities in a study by Abdelmajeid, Amine, and Hassan (2017), suggesting similar applications for the target compound (Abdelmajeid et al., 2017).

Synthesis and Auxin Activities of Acylamides

  • Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and related compounds were synthesized and evaluated for auxin activities in a study by Yue et al. (2010), indicating potential agricultural applications (Yue et al., 2010).

Safety and Hazards

The safety information for 2-Amino-5-ethyl-1,3,4-thiadiazole indicates that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

The synthesized polymers exhibit high activity to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans). The new polymers were mixed with three film-forming agents: polyvinyl alcohol, hydroxyethyl cellulose, and carboxymethyl cellulose to form six film dressings . Therefore, these compounds might be a promising candidate for further evaluation.

Properties

IUPAC Name

ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-3-5-14(6-4-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUAOCYSHLFKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.